Porphobilinogen-13C3

Description

Properties

Molecular Formula |

C10H14N2O4 |

|---|---|

Molecular Weight |

229.21 g/mol |

IUPAC Name |

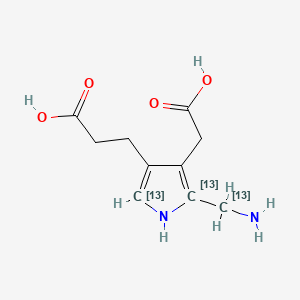

3-[5-(amino(113C)methyl)-4-(carboxymethyl)-(2,5-13C2)1H-pyrrol-3-yl]propanoic acid |

InChI |

InChI=1S/C10H14N2O4/c11-4-8-7(3-10(15)16)6(5-12-8)1-2-9(13)14/h5,12H,1-4,11H2,(H,13,14)(H,15,16)/i4+1,5+1,8+1 |

InChI Key |

QSHWIQZFGQKFMA-LGMPQVEQSA-N |

Isomeric SMILES |

[13CH]1=C(C(=[13C](N1)[13CH2]N)CC(=O)O)CCC(=O)O |

Canonical SMILES |

C1=C(C(=C(N1)CN)CC(=O)O)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Porphobilinogen-13C3 can be synthesized through a multi-step chemical process. The synthesis typically starts with the preparation of isotopically labeled precursors, such as 13C-labeled glycine. These precursors undergo a series of reactions, including condensation, cyclization, and functional group modifications, to form the final this compound compound. The reaction conditions often involve controlled temperatures, pH levels, and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using bioreactors. Microbial fermentation processes are employed, where genetically engineered microorganisms are used to produce the compound. These microorganisms are designed to incorporate the 13C isotope into the porphobilinogen molecule during their metabolic processes. The fermentation broth is then subjected to purification steps, including filtration, chromatography, and crystallization, to isolate the pure this compound .

Chemical Reactions Analysis

Types of Reactions

Porphobilinogen-13C3 undergoes various chemical reactions, including:

Oxidation: Conversion to hydroxymethyl bilane by the enzyme porphobilinogen deaminase.

Condensation: Formation of porphyrins through the condensation of multiple porphobilinogen molecules.

Substitution: Reactions involving the replacement of functional groups on the pyrrole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Condensing agents: Like acetic anhydride or carbodiimides.

Substituting agents: Including halogens and nucleophiles.

Major Products

The major products formed from these reactions are:

Hydroxymethyl bilane: An intermediate in the biosynthesis of heme.

Uroporphyrinogen: A precursor to various porphyrins.

Porphyrins: Essential components of heme and chlorophyll.

Scientific Research Applications

Porphobilinogen-13C3 has a wide range of applications in scientific research:

Chemistry: Used to study the mechanisms of porphyrin biosynthesis and the role of isotopic labeling in tracking chemical reactions.

Biology: Employed in metabolic studies to understand the pathways of heme and chlorophyll synthesis.

Medicine: Utilized in diagnostic tests for disorders like acute intermittent porphyria, where porphobilinogen levels are elevated.

Industry: Applied in the production of labeled compounds for research and development purposes.

Mechanism of Action

Porphobilinogen-13C3 exerts its effects by participating in the biosynthesis of tetrapyrroles. It is generated from delta-aminolevulinic acid by the enzyme ALA dehydratase and is subsequently converted into hydroxymethyl bilane by porphobilinogen deaminase. This conversion involves the binding of two molecules of delta-aminolevulinic acid per subunit, catalyzing their condensation to form porphobilinogen .

Comparison with Similar Compounds

This compound vs. Porphobilinogen-13C2

¹³C vs. ¹⁵N Labeling

While ¹³C-labeled PBG (e.g., -13C2, -13C3) is primarily used for metabolic tracing and quantitative analysis, ¹⁵N-labeled PBG could theoretically enable investigations into nitrogen-centric biochemical pathways, such as enzyme kinetics of PBG synthase or porphobilinogen deaminase .

Structural and Functional Analogues

This compound shares structural identity with unlabeled PBG, differing only in isotopic composition. This ensures identical chemical reactivity, making it suitable for mimicking natural PBG in enzymatic assays . In contrast, non-pyrrolic analogs like echinochrome (a naphthoquinone pigment from sea urchins) exhibit divergent chemical properties, such as redox activity and absorption spectra, limiting their comparability .

Biological Activity

(S)-2-((Tert-butoxycarbonyl)amino)-3-(quinolin-6-YL)propanoic acid, often abbreviated as Boc-quinoline amino acid, is a chiral compound notable for its structural features, including a tert-butoxycarbonyl (Boc) protected amino group and a quinoline moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of (S)-2-((Tert-butoxycarbonyl)amino)-3-(quinolin-6-YL)propanoic acid is , with a molecular weight of approximately 316.35 g/mol. The presence of the Boc group provides stability and protects the amino functionality during synthetic processes, while the quinoline component is known for its biological activity, particularly in anticancer and antimicrobial contexts .

The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules. The quinoline moiety can intercalate into DNA, potentially disrupting replication and transcription processes. Furthermore, the amino acid backbone can engage with enzymes and receptors, modulating their activities. This dual mechanism suggests that (S)-2-((Tert-butoxycarbonyl)amino)-3-(quinolin-6-YL)propanoic acid may serve as a scaffold for the development of novel therapeutic agents .

Anticancer Activity

Research has indicated that compounds containing quinoline structures exhibit significant anticancer properties. For instance, studies have shown that quinoline derivatives can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest . The specific activity of (S)-2-((Tert-butoxycarbonyl)amino)-3-(quinolin-6-YL)propanoic acid in this context remains under investigation, but preliminary data suggest it may enhance the efficacy of existing chemotherapeutics.

Antimicrobial Properties

Quinoline-based compounds have also been recognized for their antimicrobial activity. The mechanism often involves disruption of bacterial DNA or inhibition of specific enzymes critical for bacterial survival. A study highlighted that similar quinoline derivatives exhibited potent activity against various bacterial strains, suggesting that (S)-2-((Tert-butoxycarbonyl)amino)-3-(quinolin-6-YL)propanoic acid could be a candidate for further exploration in antimicrobial therapies .

Comparative Analysis

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| (S)-2-Amino-3-(quinolin-6-YL)propanoic acid | Lacks Boc protection | Higher reactivity | More prone to degradation |

| (S)-2-((Tert-butoxycarbonyl)amino)-3-(pyridin-3-YL)propanoic acid | Pyridine moiety | Varies from quinoline | Different biological profile |

The comparison indicates that while similar compounds may share some biological activities, the presence of the Boc group and the quinoline structure in (S)-2-((Tert-butoxycarbonyl)amino)-3-(quinolin-6-YL)propanoic acid offers unique advantages in terms of stability and potential therapeutic applications .

Case Studies

- In Vitro Studies : A series of in vitro experiments demonstrated that derivatives of quinoline can significantly inhibit cancer cell lines such as HeLa and MCF-7. The introduction of the Boc group in (S)-2-((Tert-butoxycarbonyl)amino)-3-(quinolin-6-YL)propanoic acid may enhance its bioavailability and reduce toxicity compared to unprotected analogs .

- Synergistic Effects : Preliminary studies have suggested that combining (S)-2-((Tert-butoxycarbonyl)amino)-3-(quinolin-6-YL)propanoic acid with established anticancer drugs could yield synergistic effects, improving overall treatment efficacy against resistant cancer strains .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing Porphobilinogen-13C3, and how does isotopic labeling affect its chemical stability?

- Methodology : Stable isotope labeling typically employs precursor-directed biosynthesis or chemical synthesis using <sup>13</sup>C-enriched substrates. For Porphobilinogen-13C3, specific carbons (e.g., positions 2, 3, and 5 in the pyrrole ring) are labeled to ensure metabolic tracing accuracy. Stability is assessed via nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm isotopic integrity under storage and experimental conditions .

Q. How can Porphobilinogen-13C3 be detected and quantified in biological matrices such as urine or plasma?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is the gold standard. Porphobilinogen-13C3 serves as an internal standard to correct for matrix effects and ionization efficiency. Chromatographic separation on a C18 column with a mobile phase gradient (e.g., water/acetonitrile + 0.1% formic acid) optimizes resolution .

Q. What are the standard protocols for using Porphobilinogen-13C3 in porphyrin biosynthesis pathway studies?

- Methodology : Incubate the labeled compound with enzyme systems (e.g., porphobilinogen deaminase) under controlled pH and temperature. Track isotopic incorporation into intermediates like hydroxymethylbilane using <sup>13</sup>C-NMR or high-resolution MS. Control experiments with unlabeled porphobilinogen validate isotopic specificity .

Advanced Research Questions

Q. How can isotopic dilution effects be mitigated when using Porphobilinogen-13C3 in quantitative metabolic flux analysis?

- Methodology : Calibrate the system by spiking known concentrations of labeled and unlabeled compounds into blank matrices. Use kinetic modeling (e.g., isotopomer spectral analysis) to account for natural isotope abundance and dilution from endogenous pools. Validate with time-course experiments to ensure linearity of isotopic enrichment .

Q. What experimental design considerations are critical for minimizing <sup>13</sup>C isotope effects in kinetic studies of heme biosynthesis?

- Methodology : Isotope effects (e.g., altered reaction rates due to <sup>13</sup>C substitution) are minimized by using low isotopic enrichment (≤30%) or by normalizing kinetic data to unlabeled controls. Parallel reaction monitoring (PRM) in MS ensures precise measurement of labeled vs. unlabeled product ratios .

Q. How do researchers resolve contradictory data when Porphobilinogen-13C3 yields inconsistent metabolic labeling patterns across different analytical platforms?

- Methodology : Cross-validate results using orthogonal techniques (e.g., NMR for structural confirmation, MS for quantification). Investigate potential sources of error, such as ionization suppression in MS or incomplete chromatographic separation. Standardize protocols for sample preparation and instrument calibration across labs .

Q. What strategies are employed to integrate Porphobilinogen-13C3 into multi-omics studies (e.g., metabolomics and proteomics) for systemic analysis of porphyria disorders?

- Methodology : Combine isotope tracing with proteomic profiling to correlate enzyme activity (e.g., uroporphyrinogen decarboxylase) with metabolite flux. Use pathway enrichment tools (e.g., MetaboAnalyst) to map labeled intermediates onto known biosynthetic networks. Ensure data compatibility by aligning retention times and mass-to-charge ratios across omics datasets .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported isotopic purity of Porphobilinogen-13C3 from commercial vs. in-house synthesized sources?

- Methodology : Verify isotopic purity via <sup>13</sup>C-NMR (e.g., signal splitting at labeled positions) and high-resolution MS. Compare batch-specific certificates of analysis (CoA) with independent validation data. For in-house synthesis, optimize purification steps (e.g., HPLC) to remove unlabeled byproducts .

Q. What statistical approaches are recommended for interpreting heterogeneous data from Porphobilinogen-13C3-based tracer studies in genetically diverse model systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.